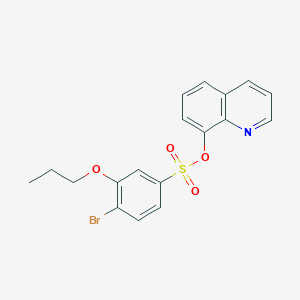

5-Ethyl-3-methylfuran-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Ethyl-3-methylfuran-2-carboxylic acid is a chemical compound with the molecular formula C8H10O3 and a molecular weight of 154.16 . It is used for research purposes .

Synthesis Analysis

The synthesis of furan compounds like this compound can be achieved through various methods. One such method involves the use of deep eutectic solvents in a biphasic pretreatment system . Another approach involves the use of furan platform chemicals (FPCs) derived from biomass .Molecular Structure Analysis

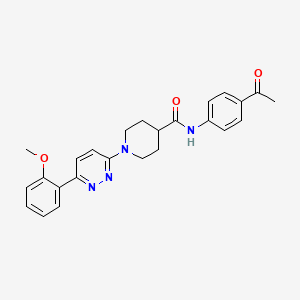

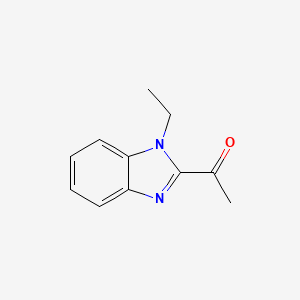

The molecular structure of this compound is characterized by the presence of a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom . The compound also contains ethyl and methyl groups attached to the furan ring .Chemical Reactions Analysis

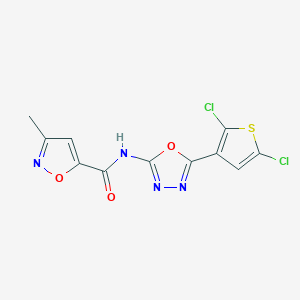

Furan compounds, including this compound, can undergo various chemical reactions. For instance, they can be used in palladium-catalyzed cross-coupling reactions with heteroaryl carboxylic acids and aryl bromides, leading to arylated heterocycles .Physical and Chemical Properties Analysis

This compound is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved papers.科学的研究の応用

Synthetic Chemistry and Catalysis

- The synthesis of furanic compounds involves innovative methodologies, including enzymatic resolution and computational studies for absolute configuration determination, offering insights into asymmetric synthesis and chiral chemistry (Coriani et al., 2009).

- Microwave irradiation has been applied to enhance the reactions of furan derivatives, demonstrating its utility in speeding up organic synthesis and improving yield (Rábarová et al., 2004).

Material Science and Polymer Chemistry

- Furan derivatives are pivotal in the development of biobased polymers, such as poly(ethylene 2,5-furandicarboxylate) (PEF), offering a sustainable alternative to petroleum-based materials (Yuan et al., 2019).

- The electrochemical reduction of furan derivatives to produce biobased platform molecules like 5-methylfuran-2-carboxylate expands the utility of biomass-derived chemicals in green chemistry applications (Ling et al., 2022).

Green Chemistry and Sustainable Technologies

- Catalytic methods, including chemocatalysis and biocatalysis, for the synthesis of furandicarboxylic acid (FDCA) highlight the role of furan derivatives in sustainable chemistry, providing environmentally friendly pathways for the production of valuable chemicals from renewable resources (Yuan et al., 2019).

- The conversion of biomass-derived furans into value-added chemicals, such as FDCA, through catalytic processes demonstrates the potential of furan derivatives in the bioeconomy, enabling the transition towards more sustainable chemical production (Chernyshev et al., 2017).

Biocatalysis and Enzymatic Reactions

- The enzyme-catalyzed oxidation of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid (FDCA) illustrates the innovative use of biocatalysts in achieving high yields of biobased chemicals at mild conditions, marking a significant advancement in the field of green chemistry (Dijkman et al., 2014).

将来の方向性

The future of furan compounds like 5-Ethyl-3-methylfuran-2-carboxylic acid lies in their potential applications in various fields. They can be synthesized from biomass, making them a sustainable alternative to traditional petroleum-based compounds . They can also serve as precursors for the synthesis of a wide range of other compounds .

作用機序

Target of Action

Furan derivatives have been known to interact with various biological targets . The specific targets for this compound may depend on its chemical structure and the biological context in which it is used.

Mode of Action

It’s known that carboxylic acid derivatives can undergo nucleophilic substitution reactions . In such reactions, the carboxylic acid group (COOH) of the compound can be protonated, making the carbonyl carbon more electrophilic and susceptible to attack by nucleophiles .

Biochemical Pathways

Furan derivatives have been associated with a wide range of applications in various industries, including textiles, paints and coatings, energy sector, polymers, plastics, woods, sugar chemistry, pharmacy, aerospace, and the automotive industries . This suggests that the compound could potentially interact with a variety of biochemical pathways.

Result of Action

Furan derivatives have been associated with a variety of biological activities, suggesting that this compound could potentially exert diverse effects at the molecular and cellular levels .

特性

IUPAC Name |

5-ethyl-3-methylfuran-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c1-3-6-4-5(2)7(11-6)8(9)10/h4H,3H2,1-2H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAILRQZRMFAYIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(O1)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(2-Chloro-6-fluorophenyl)methyl]-1,3-dimethyl-8-(4-methylphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2898027.png)

![[2-(Methoxymethyl)oxan-2-yl]methanamine](/img/structure/B2898030.png)

![N-(4-ethoxyphenyl)-2-[1-(2-fluorobenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2898031.png)

![5-Azaspiro[3.5]nonan-8-amine dihydrochloride](/img/structure/B2898032.png)

![1-{2-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-oxoethyl}pyrrolidine-2,5-dione](/img/structure/B2898033.png)

![N-(acenaphtho[1,2-d]thiazol-8-yl)-5-bromothiophene-2-carboxamide](/img/structure/B2898034.png)

![3-allyl-2-((difluoromethyl)thio)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2898041.png)

![4-[1-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylazetidin-3-yl]morpholine](/img/structure/B2898042.png)